molecular formula C18H20N2O2S B7016812 N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide

N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B7016812
M. Wt: 328.4 g/mol
InChI Key: PNJLPJQIWDNHMR-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: The starting material, 3-cyclopropyl-4-methylpyridine, is synthesized through cyclopropylation and methylation reactions.

    Indene Synthesis: The indene moiety is prepared via cyclization reactions involving suitable precursors.

    Sulfonamide Formation: The final step involves the sulfonation of the indene derivative followed by the coupling with the pyridine derivative under controlled conditions, often using sulfonyl chlorides and amines in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the sulfonamide group to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or indene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indene and pyridine moieties provide structural stability and specificity. This compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-carboxamide
  • N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-thioamide

Uniqueness

Compared to similar compounds, N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl and methylpyridine groups further enhances its specificity and potential for targeted interactions in biological systems.

Properties

IUPAC Name

N-(3-cyclopropyl-4-methylpyridin-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-9-10-19-18(17(12)14-5-6-14)20-23(21,22)16-8-7-13-3-2-4-15(13)11-16/h7-11,14H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJLPJQIWDNHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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